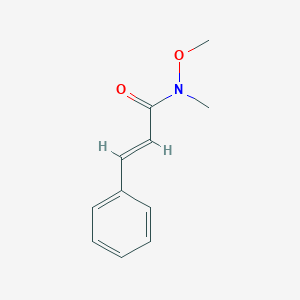

N-Methoxy-N-methylcinnamamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-N-methoxy-N-methyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWLTCZZUOAVPD-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-Methoxy-N-methylcinnamamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methoxy-N-methylcinnamamide, a Weinreb amide derivative of cinnamic acid. Recognizing the scarcity of published data for this specific molecule, this guide emphasizes the fundamental principles and methodologies required for its characterization. It serves as a practical resource for researchers, offering a detailed protocol for determining its molecular weight and, most critically, its solubility profile in various solvent systems. The causality behind experimental choices is elucidated to empower scientists in designing and interpreting their own studies.

Introduction: The Significance of N-Methoxy-N-methylamides and Cinnamamide Scaffolds

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in modern organic synthesis. Their reaction with organometallic reagents controllably yields ketones and aldehydes, avoiding the over-addition often observed with other carboxylic acid derivatives. This unique reactivity is attributed to the formation of a stable chelated tetrahedral intermediate.

The cinnamamide scaffold, on the other hand, is a well-recognized pharmacophore present in a multitude of biologically active natural products and synthetic compounds. Derivatives of cinnamic acid and its amides have demonstrated a wide array of pharmacological activities. The convergence of the Weinreb amide functionality with the cinnamoyl moiety in N-Methoxy-N-methylcinnamamide results in a compound of significant interest for synthetic and medicinal chemistry. A thorough understanding of its fundamental physicochemical properties, such as molecular weight and solubility, is a prerequisite for its effective application in synthesis, reaction optimization, and formulation development.

Core Physicochemical Properties of N-Methoxy-N-methylcinnamamide

Precise knowledge of a compound's molecular weight is fundamental for all stoichiometric calculations, analytical characterization, and registration purposes.

| Property | Value | Source |

| Chemical Name | N-Methoxy-N-methylcinnamamide | - |

| CAS Number | 113474-86-5 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | Calculated[3][4] |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Comprehensive Guide to Solubility Determination

The solubility of a compound is a critical parameter that influences its reactivity, purification, formulation, and bioavailability. Given the lack of specific published solubility data for N-Methoxy-N-methylcinnamamide, this section provides a robust, field-proven experimental workflow for its determination.

The Principle of "Like Dissolves Like" and Structural Considerations

The solubility of N-Methoxy-N-methylcinnamamide is governed by its molecular structure. The presence of a polar amide group and ether linkage suggests potential solubility in polar organic solvents. The aromatic ring and the hydrocarbon backbone contribute to its nonpolar character, indicating likely solubility in nonpolar organic solvents. Its solubility in aqueous media is expected to be limited due to the significant nonpolar surface area.

Qualitative Solubility Assessment: A Foundational Step

A systematic qualitative solubility assessment is the first step in characterizing a new compound. This provides a broad understanding of its solubility across a range of solvent polarities and pH conditions.

Experimental Protocol for Qualitative Solubility Testing:

-

Preparation: Dispense approximately 20-30 mg of N-Methoxy-N-methylcinnamamide into separate, clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent in 0.25 mL increments. Agitate vigorously for at least 30 seconds after each addition.

-

Observation: A compound is deemed "soluble" if it completely dissolves to form a clear solution. If the compound remains undissolved, it is classified as "insoluble" or "sparingly soluble."

-

Heating: For solvents in which the compound is insoluble at room temperature, gently warm the mixture to assess the effect of temperature on solubility. Observe if the compound dissolves upon heating and if it precipitates upon cooling.

Recommended Solvent Series (in order of decreasing polarity):

-

Water

-

5% w/v Hydrochloric Acid (HCl)

-

5% w/v Sodium Bicarbonate (NaHCO₃)

-

5% w/v Sodium Hydroxide (NaOH)

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

Toluene

-

Hexane

Interpreting the Results:

-

Solubility in Water: Indicates significant polarity.

-

Solubility in 5% HCl: Suggests the presence of a basic functional group (unlikely for N-Methoxy-N-methylcinnamamide).

-

Solubility in 5% NaHCO₃ and 5% NaOH: Indicates the presence of an acidic functional group (unlikely for this compound).

-

Solubility in Organic Solvents: Provides insight into the compound's polarity and suitability for various reaction and purification conditions.

Workflow for Qualitative Solubility Determination

Caption: A systematic workflow for the qualitative solubility assessment of N-Methoxy-N-methylcinnamamide.

Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise solubility values (e.g., formulation, process development), a quantitative method such as the isothermal shake-flask method is the gold standard.

Experimental Protocol for the Shake-Flask Method:

-

System Preparation: Add an excess amount of N-Methoxy-N-methylcinnamamide to a known volume of the selected solvent in a sealed, thermostatted vessel. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to facilitate phase separation.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution). It is critical to filter the sample immediately through a fine-pore filter (e.g., 0.22 µm) to remove any suspended solid particles.

-

Quantification: Analyze the concentration of N-Methoxy-N-methylcinnamamide in the filtered saturated solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches its maximum saturation point.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium.

-

Filtration: Prevents undissolved solid from being included in the analysis, which would lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Conclusion and Future Directions

This technical guide has established the foundational physicochemical parameters for N-Methoxy-N-methylcinnamamide, including its calculated molecular weight and a detailed, practical framework for the comprehensive determination of its solubility. The provided protocols are designed to be self-validating and are grounded in established principles of chemical analysis. For researchers in synthetic chemistry and drug development, a thorough understanding and experimental determination of these properties are indispensable for the successful application of this promising molecule. Future work should focus on the experimental validation of these protocols for N-Methoxy-N-methylcinnamamide and the subsequent publication of these findings to enrich the collective knowledge base.

References

-

113474-86-5 N-Methoxy-N-MethylcinnaMaMide. USCKS.COM. [Link]

-

2'-Methylacetoacetanilide. PubChem. [Link]

-

C11H13NO2 - Molecular Formula. MOLBASE. [Link]

Sources

The Cinnamyl Weinreb Amide: A Chemoselective Pivot in Drug Discovery

Executive Summary: The Dual-Reactivity Paradox

In the architecture of complex pharmaceutical intermediates, the cinnamyl Weinreb amide (

For the medicinal chemist, this molecule poses a specific challenge: controlling the competition between 1,2-addition (preserving the alkene to form enones) and 1,4-addition (conjugate addition to form

This guide deconstructs the reactivity profile of cinnamyl Weinreb amides, providing field-proven protocols to navigate this bifurcation with high chemoselectivity.

Mechanistic Profile: The Chelate vs. The Michael Acceptor

To master the reactivity, one must understand the competing transition states.

The Weinreb Chelate (The 1,2-Lock)

When a "hard" nucleophile (Organolithium or Grignard) attacks the carbonyl carbon, the reaction does not proceed directly to the ketone. Instead, the metal cation (Mg

-

Key Insight: This chelate prevents the "over-addition" that plagues ester chemistry. The tetrahedral intermediate remains intact until acidic quench, releasing the ketone only during workup.

The Conjugation Leak (The 1,4-Path)

The cinnamyl backbone introduces a styryl motif. The

-

Control Factor: Selectivity is dictated by the Hard/Soft Acid-Base (HSAB) principle and temperature control.

Visualization: The Divergent Reactivity Pathway

Figure 1: The divergent reactivity of cinnamyl Weinreb amides depends on nucleophile hardness and temperature. Blue node represents the starting material; Red path indicates 1,2-addition; Yellow path indicates 1,4-addition.

Reactivity Matrix: Reagent Selection Guide

The following table summarizes the expected outcomes when reacting cinnamyl Weinreb amides with common reagents.

| Reagent Class | Example Reagent | Dominant Pathway | Product Outcome | Critical Condition |

| Hard Nucleophile | PhMgBr, MeLi | 1,2-Addition | Temp < -40°C . Higher temps promote 1,4-leakage. | |

| Soft Nucleophile | Bu | 1,4-Addition | Requires 2.0 eq. of reagent to drive conversion. | |

| Hydride (Selective) | DIBAL-H | 1,2-Reduction | Cinnamaldehyde | Strict -78°C to avoid over-reduction to amine (rare but possible). |

| Hydride (Strong) | LiAlH | 1,2-Reduction | Cinnamaldehyde | Excess LAH can lead to amine; controlled stoichiometry (0.6 eq) preferred. |

| Radical Precursors | SmI | Reductive Coupling | Requires specific substrate design. |

Experimental Protocols

Protocol A: High-Fidelity Synthesis of Cinnamyl Ketones (1,2-Addition)

Objective: Synthesize (E)-chalcone derivatives from cinnamyl Weinreb amide without 1,4-addition byproducts.

Mechanism: Formation of the stable magnesium chelate.

Self-Validating Steps:

-

Drying: Flame-dry glassware under Ar. Moisture kills the Grignard and breaks the chelate prematurely.

-

Temperature Lock: The reaction must be kept cold (-78°C to -40°C) during addition. The cinnamyl system is a Michael acceptor; heat encourages the thermodynamic 1,4-attack.

Procedure:

-

Setup: Dissolve cinnamyl Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration) in a round-bottom flask. Cool to -78°C (dry ice/acetone bath).

-

Addition: Add Organomagnesium reagent (Grignard, 1.2–1.5 equiv) dropwise over 20 minutes.

-

Checkpoint: The solution often turns bright yellow or orange due to the extended conjugation of the chelate.

-

-

Incubation: Stir at -78°C for 1 hour. Warm slowly to 0°C over 30 minutes.

-

TLC Monitor: Check for disappearance of amide (Rf ~0.3 in 30% EtOAc/Hex). If SM remains at 0°C, add 0.2 equiv more Grignard.

-

-

Quench (Critical): Pour the reaction mixture into a vigorously stirring beaker of 1N HCl at 0°C.

-

Why? The chelate is robust. Weak acids (NH

Cl) sometimes fail to hydrolyze the intermediate fully, leading to low yields or emulsions. 1N HCl ensures rapid breakdown to the ketone.

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO

(sat.) and Brine. Dry over MgSO

Protocol B: Selective Reduction to Cinnamaldehyde

Objective: Convert amide to aldehyde without reducing the alkene.

Procedure:

-

Dissolve Weinreb amide (1.0 equiv) in Toluene or DCM (0.1 M). Cool to -78°C .[1]

-

Add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise down the side of the flask.

-

Stir for 45-60 minutes at -78°C.

-

Note: Unlike esters, Weinreb amides do not require 2 equivalents.[2] The chelate forms with Aluminum just as it does with Magnesium.

-

-

Rochelle's Salt Quench: Add saturated Potassium Sodium Tartrate (Rochelle's salt) solution. Dilute with ether and stir vigorously at RT for 2 hours until the two layers are perfectly clear.

-

Why? Aluminum emulsions are notorious. Rochelle's salt complexes the aluminum, allowing clean phase separation.

-

Mechanistic Visualization: The Weinreb Chelate

Understanding the stability of the intermediate is key to troubleshooting.

Figure 2: The stable 5-membered transition state. The magnesium coordinates with both oxygens, preventing the collapse of the tetrahedral intermediate and subsequent over-addition.

Advanced Applications: C-H Activation

Recent literature highlights the Weinreb amide not just as a leaving group, but as a Directing Group (DG) . The coordination ability of the methoxy-amide moiety allows for transition-metal catalyzed functionalization of the cinnamyl ring.

-

Pd(II)-Catalyzed Ortho-Halogenation: The Weinreb amide can direct Palladium to the ortho position of the phenyl ring in cinnamyl systems, allowing for late-stage diversification of the skeleton before the amide is converted to a ketone.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3][4][5] Tetrahedron Letters, 1981 , 22, 3815–3818.[3]

-

Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis."[4] Journal of Praktische Chemie, 1997 , 339, 517–524.

-

Murphy, J. A., et al. "Weinreb Amides in Organic Synthesis." Organic Chemistry Portal.

-

Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the preparation of Weinreb amides." Synthetic Communications, 1982 , 12, 989-993.

-

Labeeuw, O., et al. "Reactivity of Cinnamyl Derivatives." NIH National Library of Medicine. (General search for cinnamyl reactivity context).

Sources

Applications of N-Methoxy-N-methylcinnamamide in organic synthesis

An In-Depth Technical Guide to the Applications of N-Methoxy-N-methylcinnamamide in Modern Organic Synthesis

Executive Summary

N-Methoxy-N-methylcinnamamide, a prominent member of the Weinreb amide family, stands as a uniquely stable and versatile intermediate in contemporary organic synthesis. Its α,β-unsaturated carbonyl system, combined with the N-methoxy-N-methylamide functionality, provides a powerful platform for constructing complex molecular architectures. This guide elucidates the core principles governing its reactivity, details its synthesis, and explores its primary applications in the preparation of cinnamoyl ketones, cinnamaldehyde, and advanced scaffolds such as chalcones. By leveraging a chelation-stabilized tetrahedral intermediate, this reagent circumvents common issues of over-addition associated with more reactive acylating agents, offering chemists predictable and high-yielding transformations. We will explore detailed protocols, mechanistic underpinnings, and advanced applications, providing researchers and drug development professionals with a comprehensive understanding of its synthetic utility.

The Weinreb Amide: A Foundation of Stability and Selectivity

The remarkable utility of N-methoxy-N-methylamides, first reported by Nahm and Weinreb in 1981, stems from a single, crucial mechanistic feature: the formation of a stable tetrahedral intermediate upon nucleophilic attack.[1][2][3][4] Unlike reactions with acid chlorides or esters, where the initial tetrahedral intermediate rapidly collapses and reacts further with the organometallic reagent to yield tertiary alcohols, the Weinreb amide provides a controlled, single-addition pathway.[2]

The causality behind this stability lies in the ability of the N-methoxy group's oxygen atom to chelate the metal ion (typically Li⁺ or Mg²⁺) associated with the nucleophile.[1][3] This forms a stable, five-membered cyclic intermediate that is unreactive towards further nucleophilic addition, especially at low temperatures.[2][3] The desired ketone is only liberated upon acidic workup, which breaks down the chelated complex. This inherent stability is the cornerstone of its value, transforming the often-problematic synthesis of ketones from carboxylic acid derivatives into a reliable and high-yielding process.[1][5]

Experimental Protocol: Synthesis from Cinnamoyl Chloride

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.

-

Base Addition: Slowly add pyridine (2.2 eq) or triethylamine to the stirred suspension.

-

Acid Chloride Addition: Prepare a solution of cinnamoyl chloride (1.0 eq) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1 M HCl solution. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield N-Methoxy-N-methylcinnamamide as a pure compound.

Core Applications: Synthesis of Ketones and Aldehydes

The Weinreb Ketone Synthesis: Accessing α,β-Unsaturated Ketones

The premier application of N-Methoxy-N-methylcinnamamide is its reaction with organometallic reagents to furnish α,β-unsaturated ketones, which are pivotal building blocks in organic synthesis. [1]This transformation is highly efficient with both Grignard and organolithium reagents. [1][6][7]

-

Causality of Reagent Choice: Grignard reagents are often sufficient and more economical for simple alkyl and aryl additions. [6]Organolithium reagents, being more reactive, are employed when the Grignard reagent is sluggish or for specific applications requiring their higher nucleophilicity. [7][8]The choice is dictated by a balance of reactivity, substrate compatibility, and cost.

Experimental Protocol: Synthesis of a Cinnamoyl Ketone (Chalcone Precursor)

-

Reaction Setup: Add N-Methoxy-N-methylcinnamamide (1.0 eq) to a flame-dried, three-neck flask under a nitrogen atmosphere and dissolve in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C or -78°C, depending on the reactivity of the organometallic reagent.

-

Organometallic Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) or organolithium reagent (e.g., n-Butyllithium, 1.2 eq) dropwise via syringe, maintaining the low temperature. The choice of temperature is critical; lower temperatures (-78°C) are often used with highly reactive organolithiums to prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at the low temperature for 1-3 hours. Progress can be monitored by TLC (quenching a small aliquot with saturated NH₄Cl solution).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or 1 M HCl while the flask is still in the cooling bath.

-

Extraction and Isolation: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude ketone product via flash column chromatography.

| Organometallic Reagent (R-M) | Product (R-Cinnamoyl) | Typical Yield (%) | Reference |

| Phenylmagnesium Bromide | Benzoyl-cinnamoyl (Chalcone) | 85-95% | [1] |

| Methylmagnesium Bromide | Acetyl-cinnamoyl | 90-98% | [1] |

| n-Butyllithium | Pentanoyl-cinnamoyl | 88-96% | [1][7] |

| Vinylmagnesium Bromide | Acryloyl-cinnamoyl | 80-90% | [9] |

Selective Reduction to Cinnamaldehyde

N-Methoxy-N-methylcinnamamide can be cleanly reduced to cinnamaldehyde using common metal hydride reagents. [1]This method offers an alternative to the direct oxidation of cinnamyl alcohol or Claisen-Schmidt condensation. [10][11]The stability of the Weinreb amide intermediate prevents over-reduction to the corresponding alcohol, provided the reaction conditions are controlled.

-

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent effective for this transformation. [1]Diisobutylaluminium hydride (DIBAL-H) is another excellent choice, often favored for its milder nature and higher selectivity at low temperatures. Careful control of stoichiometry (using ~1.5-2.0 equivalents) and temperature is paramount to halt the reaction at the aldehyde stage.

Experimental Protocol: Reduction to Cinnamaldehyde

-

Reaction Setup: Dissolve N-Methoxy-N-methylcinnamamide (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried flask under nitrogen. Cool the solution to -78°C.

-

Hydride Addition: Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.5 eq) or DIBAL-H (1.0 M in hexanes, 2.0 eq) dropwise.

-

Reaction and Quench: Stir at -78°C for 1 hour. Quench the reaction carefully at low temperature by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup for LiAlH₄) or by using a Rochelle's salt solution for DIBAL-H.

-

Isolation: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the solid through a pad of Celite®, wash the filter cake with ether, and concentrate the filtrate to yield crude cinnamaldehyde.

-

Purification: The product can be purified by distillation or chromatography if necessary.

A Gateway to Chalcones and Bioactive Scaffolds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of natural products and synthetic compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties. [12][13][14]The reaction of N-Methoxy-N-methylcinnamamide with an aryl Grignard or aryllithium reagent is a direct and highly effective route to synthesize the chalcone backbone.

This approach is powerful because it modularly combines the cinnamic acid fragment (embedded in the Weinreb amide) with a diverse range of aryl or heteroaryl nucleophiles, allowing for the rapid generation of compound libraries for drug discovery.

Conclusion

N-Methoxy-N-methylcinnamamide has cemented its role as a superior acylating agent for the synthesis of α,β-unsaturated ketones and aldehydes. Its predictable reactivity, rooted in the formation of a stable chelated intermediate, provides a reliable solution to the persistent challenge of over-addition in organometallic chemistry. This guide has demonstrated its utility through detailed protocols for creating cinnamoyl ketones—the direct precursors to medicinally relevant chalcones—and for the selective reduction to cinnamaldehyde. For researchers in synthetic chemistry and drug development, N-Methoxy-N-methylcinnamamide is not merely a reagent but a strategic tool for the efficient and controlled construction of complex molecular targets.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Organic Syntheses Procedure. N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

-

Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

-

Mahale, S. D., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

-

AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Wikipedia. (2024). Organolithium reagent. [Link]

-

ResearchGate. (n.d.). N-Methoxy-N-methylcyanoformamide | Request PDF. [Link]

-

ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. [Link]

-

Zenodo. (1983). N,N-Disubstituted-p-Methyl-p-Methoxy Cinnamamides, as Possible CNS Depressants. [Link]

-

Komala, I., et al. (2020). An Efficient Directly Conversion of the Ethyl p-Methoxycinnamate into N,N-dimethyl-p-Methoxycinnamamide and study the structure-activity relationship on anti-inflammatory activity. Rasayan Journal of Chemistry. [Link]

-

Organic Syntheses Procedure. Cinnamaldehyde, o-nitro-. Organic Syntheses. [Link]

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. [Link]

-

Kamal, A., et al. (2013). Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. Archiv der Pharmazie, 346(12), 881-889. [Link]

-

Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616. [Link]

-

Ahmad, F. B. H., et al. (1983). Synthesis of N-methoxy-N-methylaminocarbonyl-l, 4-benzoquinone. Pertanika. [Link]

-

Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27991-28023. [Link]

-

Noor, A., & Brown, J. M. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 10(12), 1438. [Link]

-

SciTePress. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. [Link]

-

Wikipedia. (2024). Weinreb ketone synthesis. [Link]

-

Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465. [Link]

-

ResearchGate. (2014). How to prepare cinnamaldehyde in one step?. [Link]

-

Penn State Research Database. (n.d.). N-methoxy-n-methylamides as effective acylating agents. [Link]

-

Sanchez, M. d. M. (2009). Weinreb Amides in Organic Synthesis. SlideShare. [Link]

-

Organic Syntheses Procedure. Notes. Organic Syntheses. [Link]

-

ResearchGate. (2025). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]

-

ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

-

YouTube. (2023). Cinnamaldehyde : Synthesis ( Making Artificial Cinnamon flavour ). [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (n.d.). Sources, extraction and biological activities of cinnamaldehyde. [Link]

-

ResearchGate. (2025). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. [Link]

-

University of Rochester. (n.d.). organolithium reagents 1. [Link]

-

MDPI. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]

-

National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

-

YouTube. (2014). Organolithium Reagent-Mediated Oxidation of a Methoxy Ketone to a 3° Alcohol (RXN Mechanism). [Link]

-

Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. pure.psu.edu [pure.psu.edu]

- 5. researchgate.net [researchgate.net]

- 6. adichemistry.com [adichemistry.com]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of N-Methoxy-N-methylcinnamamide from cinnamic acid

Application Note & Protocol

Topic: Facile Synthesis of N-Methoxy-N-methylcinnamamide from Cinnamic Acid via Peptide Coupling

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Value of Weinreb Amides in Synthesis

N-methoxy-N-methyl amides, commonly known as Weinreb amides, are exceptionally versatile intermediates in modern organic synthesis.[1][2][3] First reported in 1981, their principal advantage lies in the controlled formation of ketones and aldehydes from carboxylic acid derivatives.[1][4] When a typical acyl substrate like an ester or acid chloride is treated with a potent organometallic nucleophile (e.g., Grignard or organolithium reagents), the reaction often proceeds past the ketone stage, resulting in a tertiary alcohol via over-addition.[4][5]

Weinreb amides elegantly circumvent this issue. Nucleophilic addition to a Weinreb amide generates a stable, five-membered tetrahedral intermediate stabilized by chelation to the metal cation.[1][4] This intermediate is stable at low temperatures and does not collapse to form a ketone until acidic workup is performed. This stability effectively prevents the common problem of over-addition, allowing for the clean and high-yield synthesis of ketones.[1][5]

This application note provides a detailed, field-proven protocol for the preparation of N-methoxy-N-methylcinnamamide, a valuable building block, directly from cinnamic acid using modern peptide coupling techniques. This approach is favored for its operational simplicity, mild reaction conditions, and avoidance of hazardous intermediates like acyl chlorides.

Mechanistic Rationale: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable. The basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[6][7] Therefore, the carboxylic acid's carbonyl group must first be "activated" to render it more electrophilic.

There are two primary strategies for this activation in the context of preparing N-methoxy-N-methylcinnamamide:

-

Two-Step Acyl Chloride Formation: This classic method involves converting cinnamic acid to the highly reactive cinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10] The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine. While effective, this route requires the handling of corrosive and moisture-sensitive reagents and the liberation of HCl gas.[9][10]

-

One-Pot Peptide Coupling: This more contemporary approach utilizes coupling reagents to activate the carboxylic acid in situ. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[11] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13]

To enhance efficiency and minimize side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions but highly reactive towards the amine nucleophile.[11][12][13] This EDC/HOBt combination is a cornerstone of modern amide synthesis due to its reliability and the water-solubility of its byproducts, which simplifies purification.[13][14]

Caption: Mechanism of EDC/HOBt mediated Weinreb amide synthesis.

Experimental Protocol: EDC/HOBt Coupling Method

This protocol details the one-pot synthesis of N-methoxy-N-methylcinnamamide from cinnamic acid.

Materials and Reagents

| Material | Grade | Supplier Example | Notes |

| trans-Cinnamic acid | ≥98% | Sigma-Aldrich | Starting material |

| N,O-Dimethylhydroxylamine HCl | ≥98% | Sigma-Aldrich | Amine source, hydrochloride salt |

| EDC·HCl (EDAC·HCl) | ≥98% | Sigma-Aldrich | Coupling agent |

| HOBt Hydrate | ≥97% | Sigma-Aldrich | Coupling additive |

| Diisopropylethylamine (DIPEA) | ≥99% (redistilled) | Sigma-Aldrich | Non-nucleophilic base |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction/Chromatography solvent |

| Hexanes | ACS Grade | Fisher Scientific | Chromatography solvent |

| 1M Hydrochloric Acid (HCl) | Aqueous | In-house prep | Work-up solution |

| Saturated Sodium Bicarbonate | Aqueous | In-house prep | Work-up solution |

| Saturated Sodium Chloride (Brine) | Aqueous | In-house prep | Work-up solution |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Sigma-Aldrich | Drying agent |

| Silica Gel | 230-400 mesh | Sorbent Tech. | Stationary phase for chromatography |

Step-by-Step Procedure

Sources

- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Weinreb Ketone Synthesis [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 9. nbinno.com [nbinno.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Guide: Optimizing Workup Procedures for N-Methoxy-N-methylcinnamamide Reactions

Executive Summary

This guide addresses the specific challenges of processing reaction mixtures involving N-Methoxy-N-methylcinnamamide . While Weinreb amides are celebrated for preventing over-addition of nucleophiles, the cinnamyl backbone introduces a conjugated alkene susceptible to Michael addition (1,4-attack) and polymerization.

Successful isolation of the target ketone or aldehyde depends almost entirely on the hydrolysis of the stable metal-chelated intermediate . This guide moves beyond standard textbook protocols to provide field-optimized strategies for breaking this chelate while managing aluminum emulsions and protecting the

Module 1: The Chelate Collapse (Quenching Strategies)

Context: The defining feature of the Weinreb amide is the formation of a stable five-membered ring intermediate (Metal-O-N-C).[1] This chelate prevents the collapse to the carbonyl during the reaction.[2] The reaction is not over until this chelate is destroyed.

Critical Decision Matrix: Aluminum vs. Magnesium

The choice of workup is dictated by the metal species present in your flask.

Q&A: Troubleshooting The Quench

Q: I added water, but my yield is low. The TLC shows a spot that looks like the product but drags. What happened? A: You likely have incomplete hydrolysis of the tetrahedral intermediate. The N-methoxy-N-methyl amine moiety is still chelated to the metal.[2][3]

-

The Fix: The quench requires protonation.[4] Simple water addition is often insufficient to break the N-O-Metal bond, especially with aluminum species. You must lower the pH (approx pH 3-4) or use a complexing agent (Tartrate) to sequester the metal.

Q: Upon quenching my DIBAL reduction, the flask turned into a gelatinous brick. How do I recover my aldehyde? A: This is the classic "Aluminum Hydroxide Gel" trap. The gel entraps your organic product.

-

The Fix (Immediate): Add a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously. It may take 1-4 hours, but the gel will dissolve into two clear layers as the tartrate binds the aluminum.

-

The Prevention: Do not use simple acid quenches for aluminum reactions unless you plan to filter tons of solids. Use Protocol A below.

Module 2: Protecting the Cinnamyl System (1,2 vs 1,4 Addition)

Context: Your substrate is an

Mechanism of Risk: While Weinreb amides sterically discourage 1,2-over-addition, the conjugated alkene is vulnerable to soft nucleophiles or thermal pathways.

Optimization Protocol: Preventing Michael Addition

-

Temperature Discipline: Never allow the reaction to rise above 0°C before quenching if using Grignards. For Organolithiums, keep at -78°C.[6]

-

The "Reverse Quench": If you suspect your reaction mixture still contains active nucleophile, do not add water to the flask (exotherm

heat -

Reagent Selection: Avoid copper salts (CuI) unless necessary, as they promote 1,4-addition.

Module 3: Validated Workup Protocols

Protocol A: Rochelle’s Salt (The "Gold Standard" for Al-Hydrides)

Best for: DIBAL-H or LiAlH4 reductions of cinnamamide to cinnamaldehyde.

-

Cool: Cool reaction mixture to 0°C.

-

Dilute: Dilute with an equal volume of diethyl ether (Et2O) or MTBE.

-

Quench: Slowly add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use approx. 20 mL per gram of hydride reagent.

-

The Wait (Critical): Vigorously stir at Room Temperature (RT).

-

Visual Cue: The mixture will initially be cloudy/opaque. Do not stop stirring.

-

Endpoint: Stir until two distinct, clear layers appear (usually 1–3 hours).

-

-

Separate: Separate layers. Extract aqueous layer 2x with Et2O.

-

Dry: Dry organics over MgSO4. (Avoid acidic drying agents).

Protocol B: The Modified Fieser Method

Best for: Large scale LiAlH4 reductions where time is money.

For every x grams of LiAlH4 used:

-

Add x mL Water (Slowly! Exothermic).

-

Add x mL 15% NaOH solution.

-

Add 3x mL Water.

-

Add MgSO4 directly to the flask and stir for 15 mins.

-

Filter the granular white precipitate.

Protocol C: Buffered Acid Hydrolysis (Grignard/Lithium)

Best for: Synthesis of ketones (e.g., cinnamyl methyl ketone).

-

Cool: Cool reaction mixture to -10°C or 0°C.

-

Quench: Pour mixture into a vigorously stirring solution of Saturated Ammonium Chloride (NH4Cl) or 1M HCl .

-

Note: For cinnamyl derivatives, NH4Cl is preferred to avoid acid-catalyzed polymerization of the styrene double bond.

-

-

Agitate: Stir for 20-30 minutes to ensure the stable Weinreb intermediate hydrolyzes.

-

Extract: Extract with EtOAc or DCM.

Comparison of Quench Methods

| Feature | Rochelle's Salt | Fieser Method | Acid (HCl/NH4Cl) |

| Target Reagent | Aluminum Hydrides | Aluminum Hydrides | Grignard / Organolithium |

| Emulsion Risk | Lowest (Solubilizes Al) | Medium (Precipitates Al) | High (if used with Al) |

| Speed | Slow (1-4 hours) | Fast (30 mins) | Fast (15 mins) |

| pH Stress | Neutral (pH ~7) | Basic (pH ~12) | Acidic (pH < 5) |

| Suitability for Cinnamamide | High (Protects alkene) | Medium (Base sensitive) | Medium (Use NH4Cl) |

References

-

Nahm, S.; Weinreb, S. M. (1981).[3][6][7] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[3]

-

Burchat, A. F.; Chong, J. M.; Nielsen, N. (1997). "Titration of Alkyllithiums with a Simple Reagent". Journal of Organometallic Chemistry, 542(2), 281-283. (Context on handling organometallics).

-

Seyferth, D. (2009). "The Grignard Reagents".[3][4][8][9][10] Organometallics, 28(6), 1598–1605. (Mechanistic insights on 1,2 vs 1,4 addition).

-

Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Source of the Fieser Workup).

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Weinreb amides [pubsapp.acs.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Solvent Optimization for N-Methoxy-N-methylcinnamamide

Current Status: Operational Ticket ID: WNRB-CIN-001 Subject: Solvent Effects on Reactivity & Selectivity Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with N-Methoxy-N-methylcinnamamide , a Weinreb amide derivative featuring an

While the Weinreb amide moiety is designed to prevent over-addition (forming ketones/aldehydes rather than tertiary alcohols), the adjacent alkene in the cinnamyl backbone introduces the risk of conjugate (Michael) addition.

This guide details how solvent selection dictates the coordination environment of your metal, thereby influencing the Hard-Soft Acid-Base (HSAB) parameters that control this regioselectivity.

Module 1: The Chelation Mechanism & Solvent Coordination

The Core Concept

The success of your reaction relies on the stability of the stable five-membered cyclic intermediate (the "Weinreb Chelate"). The solvent must facilitate the formation of this chelate without destabilizing the organometallic reagent.

Solvent Selection Matrix

| Solvent | Dielectric Constant ( | Coordinating Ability | Recommended For | Risk Factor |

| THF | 7.5 | High | Standard Protocol. Stabilizes Li/Mg species via coordination; promotes 1,2-addition. | Hygroscopic. Must be anhydrous to prevent protonation. |

| Et₂O | 4.3 | Moderate | Use if product isolation is difficult in THF (easier workup). | Lower solubility for cinnamamides at -78°C. |

| DCM | 8.9 | None | Friedel-Crafts or Lewis-Acid mediated reactions. | High Risk. Incompatible with Grignards/Lithiums (carbene formation). |

| Toluene | 2.4 | Low | High-temperature variants or specific non-polar requirements. | Poor solubility for polar intermediates; slower kinetics. |

| 2-MeTHF | 6.97 | High | Green alternative to THF; easier phase separation. | Higher cost; slightly different aggregation of organometallics. |

Mechanistic Visualization

The diagram below illustrates how coordinating solvents (like THF) stabilize the magnesium cation, reinforcing the transition state required for clean 1,2-addition.

Caption: THF molecules coordinate with the Mg atom, stabilizing the 5-membered ring and preventing collapse until acidic workup.

Module 2: Troubleshooting Regioselectivity (1,2 vs. 1,4 Addition)

The cinnamamide backbone is a "soft" electrophile at the

-

Goal: Attack the Carbonyl (1,2-addition) to make a ketone.

-

Risk: Attack the Alkene (1,4-addition) to make a saturated amide.

Diagnostic Workflow

Q: My reaction yielded the Michael adduct (1,4-addition). What went wrong?

A: You likely used a "soft" nucleophile or a non-polar solvent that favored soft-soft interaction.

Corrective Protocol:

-

Switch Solvent to THF: Higher polarity favors charge-controlled (Hard) attack at the carbonyl.

-

Lower Temperature: Run at -78°C . 1,2-addition is kinetically favored; 1,4-addition is often thermodynamically favored.

-

Reagent Check: Ensure you are using Organolithiums (RLi) or Grignards (RMgX). Avoid Copper (CuI) unless you want the 1,4-product.

Caption: Decision tree for diagnosing and correcting regioselectivity errors in cinnamamide reactions.

Module 3: Reduction Protocols (Aldehyde Synthesis)

When reducing N-Methoxy-N-methylcinnamamide to cinnamaldehyde, solvent choice affects the Lewis acidity of the reducing agent.

Standard Operating Procedure (SOP)

-

Reagent: DIBAL-H (Diisobutylaluminum hydride) or LiAlH₄.

-

Solvent: Toluene (for DIBAL-H) or THF (for LiAlH₄).

-

Note: DIBAL-H in Toluene is often preferred for cinnamamides because the non-coordinating solvent increases the Lewis acidity of the aluminum, tightening the coordination to the Weinreb oxygen.

-

-

Temperature: Must be kept below -70°C.

-

Quench: Critical. Use Rochelle’s Salt (Potassium sodium tartrate) to break the Aluminum-Nitrogen emulsion.

Common Failure Mode:

-

Issue: Over-reduction to cinnamyl alcohol.

-

Solvent Cause: Using THF with DIBAL-H at room temperature. THF coordinates to Al, reducing its ability to lock into the stable intermediate, leading to "leakage" of the aldehyde which is then further reduced.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-MeTHF instead of THF? A: Yes. 2-Methyltetrahydrofuran (2-MeTHF) is a superior, greener alternative. It has similar coordinating ability (Lewis basicity) to THF but forms a biphasic mixture with water, simplifying the workup. It is highly recommended for scale-up of cinnamamide reactions.

Q2: My starting material (Cinnamamide) is precipitating at -78°C. A: This is a common issue with conjugated systems in pure ether.

-

Fix: Use a mixture of THF/DCM (unusual but effective for solubility) or ensure you are using pure THF. Avoid pure Diethyl Ether or Toluene at cryogenic temperatures for this specific substrate.

Q3: I see a "double addition" product (Tertiary Alcohol). A: The Weinreb chelate failed.

-

Cause: The reaction warmed up before quenching, or the quench was not acidic enough.

-

Solvent Factor: Ensure your solvent is anhydrous . Water traces protonate the intermediate, breaking the chelate and allowing a second equivalent of nucleophile to attack.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815–3818.

-

Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide.[2] Synthesis, 2008(23), 3707-3738.

-

Pace, V., et al. (2014). Lithium–halogen exchange on α,β-unsaturated Weinreb amides: a unified approach to functionalized enones. Chemical Communications, 50, 6623-6626.

-

Mentzel, M., & Hoffmann, H. M. R. (1997). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. Journal for Practical Chemistry, 339(6), 517–524.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of (E)-N-Methoxy-N-methylcinnamamide

Introduction

In the landscape of modern synthetic chemistry, particularly in pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. (E)-N-Methoxy-N-methylcinnamamide, a Weinreb amide derivative of cinnamic acid, is a valuable synthetic intermediate. Its α,β-unsaturated nature combined with the unique reactivity of the Weinreb amide moiety makes it a versatile building block. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, stands as the most powerful tool for its routine structural verification, offering unambiguous confirmation of its constitution, configuration, and purity.

This guide provides an in-depth analysis of the ¹H NMR spectrum of (E)-N-Methoxy-N-methylcinnamamide. Moving beyond a simple peak list, we will explore the causal factors behind the observed chemical shifts and coupling constants. We will compare its spectral features with those of closely related structural analogs—(E)-Cinnamic acid and (E)-Methyl cinnamate—to highlight the specific influence of the Weinreb amide functionality. Furthermore, this guide furnishes a detailed, field-proven protocol for data acquisition and a logical workflow for spectral interpretation, designed for robust and reproducible results.

Section 1: Predicted ¹H NMR Profile of (E)-N-Methoxy-N-methylcinnamamide

A foundational understanding of the expected spectrum is crucial before analyzing experimental data. The structure of (E)-N-Methoxy-N-methylcinnamamide, with protons labeled for discussion, is shown below.

Figure 1. Structure of (E)-N-Methoxy-N-methylcinnamamide with proton labeling.

Based on fundamental NMR principles and data from analogous structures, we can predict the key features of its ¹H NMR spectrum.

-

Hₐ and Hᵦ (Vinylic Protons) : These protons are part of the α,β-unsaturated system. Hᵦ is deshielded by both the phenyl ring and the carbonyl group, causing it to resonate significantly downfield, predicted around 7.7-7.8 ppm . Hₐ is primarily deshielded by the adjacent carbonyl group and will appear further upfield, likely in the 6.9-7.1 ppm range. Crucially, their (E)-configuration dictates a large vicinal coupling constant (³JHₐHᵦ) of approximately 15-18 Hz , a diagnostic feature for trans-alkenes.[1][2][3] This large coupling arises from the anti-periplanar (180°) dihedral angle between the two protons, a relationship quantified by the Karplus equation.[4][5][6] Both signals will appear as doublets.

-

HAr (Aromatic Protons) : The five protons of the monosubstituted phenyl ring will resonate in the aromatic region, typically 7.3-7.6 ppm . Due to electronic effects and potential overlap, they often appear as a complex multiplet.

-

Hc (N-OCH₃ Protons) : The three protons of the N-methoxy group are attached to an oxygen atom, which is in turn bonded to a nitrogen. This environment places their signal at approximately 3.7-3.8 ppm . This signal will be a sharp singlet as there are no adjacent protons to couple with.

-

Hd (N-CH₃ Protons) : The N-methyl protons are directly attached to the amide nitrogen. Their signal is expected around 3.2-3.3 ppm , also appearing as a singlet. The slight upfield shift relative to the O-methoxy protons is due to the comparatively lower electronegativity of nitrogen versus oxygen.

Section 2: Comparative Spectral Analysis

To fully appreciate the spectral signature of the Weinreb amide, it is instructive to compare its ¹H NMR data with that of its parent acid and a corresponding ester. This comparison highlights the electronic influence of the substituent attached to the carbonyl carbon.

| Proton Type | (E)-N-Methoxy-N-methylcinnamamide (Predicted) | (E)-Methyl Cinnamate (Experimental) | (E)-Cinnamic Acid (Experimental) |

| Hᵦ (trans to Ar) | ~7.75 ppm (d, J ≈ 15.6 Hz) | ~7.69 ppm (d, J = 16.0 Hz) | ~7.82 ppm (d, J = 16.0 Hz) |

| HAr (Aromatic) | ~7.3-7.6 ppm (m) | ~7.3-7.5 ppm (m) | ~7.4-7.6 ppm (m) |

| Hₐ (cis to Ar) | ~7.05 ppm (d, J ≈ 15.6 Hz) | ~6.41 ppm (d, J = 16.0 Hz) | ~6.47 ppm (d, J = 16.0 Hz) |

| -OCH₃/-OH | ~3.77 ppm (s, 3H, N-OCH₃) | ~3.81 ppm (s, 3H, COOCH₃) | ~12-13 ppm (br s, 1H, COOH) |

| -NCH₃ | ~3.32 ppm (s, 3H, N-CH₃) | N/A | N/A |

| Table 1. Comparison of ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for Cinnamic Acid Derivatives. Experimental data for analogs are sourced from literature.[7] |

Key Insights from the Comparison:

-

Influence on Hₐ : The most significant difference is the chemical shift of Hₐ. In the Weinreb amide, this proton is shifted substantially downfield (~7.05 ppm) compared to the ester (~6.41 ppm) and the acid (~6.47 ppm). This deshielding effect is attributed to the electronic properties of the N-methoxy-N-methylamino group, which alters the electron density and magnetic anisotropy around the α,β-unsaturated system differently than an -OH or -OCH₃ group.[8]

-

Diagnostic Weinreb Amide Signals : The presence of two distinct singlets at ~3.77 ppm and ~3.32 ppm, each integrating to 3 protons, is the definitive signature of the N-methoxy-N-methylamide moiety and clearly distinguishes the target molecule from its analogs.[7]

-

Conservation of (E)-Geometry : The large vicinal coupling constant (J ≈ 16 Hz) for the vinylic protons is consistently observed across all three compounds, providing robust confirmation of the trans (E) stereochemistry of the carbon-carbon double bond.[9][10]

Section 3: Advanced Spectral Feature: Amide Bond Rotation

A critical consideration when analyzing the spectra of Weinreb amides is the potential for restricted rotation around the carbonyl-nitrogen (C-N) bond. This bond possesses significant double-bond character, which can create a substantial energy barrier to rotation.[11][12]

-

At Room Temperature : For many Weinreb amides, this rotation is slow on the NMR timescale. If the N-methyl and N-methoxy groups are in different chemical environments due to steric hindrance or other molecular features (e.g., ortho substitution on an aromatic ring), this can lead to the observation of two distinct sets of signals (rotamers). For (E)-N-Methoxy-N-methylcinnamamide, while rotamers are possible, the signals for the N-CH₃ and N-OCH₃ groups often appear as sharp singlets, suggesting either rapid rotation or that the two rotameric forms are magnetically equivalent.

-

Variable Temperature (VT) NMR : In cases where peaks for the N-CH₃ and N-OCH₃ groups appear broad at room temperature, it is indicative of an intermediate rate of rotation. Performing VT-NMR experiments can resolve this ambiguity. Upon heating, the rate of rotation increases, causing the broad peaks to coalesce into sharp singlets. Conversely, cooling the sample can slow the rotation further, resolving the broad humps into two distinct sets of sharp signals for each rotamer.[11]

Section 4: Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

The trustworthiness of any spectral analysis hinges on the quality of the initial data acquisition. The following protocol is a self-validating system designed to produce high-resolution, reliable spectra for small organic molecules like (E)-N-Methoxy-N-methylcinnamamide.

4.1. Sample Preparation

-

Analyte Quantity : Weigh approximately 5-10 mg of the purified (E)-N-Methoxy-N-methylcinnamamide directly into a clean, dry vial. For routine analysis, this provides an excellent signal-to-noise ratio in a short time.[13]

-

Solvent Selection : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window.[14] Its residual proton signal at ~7.26 ppm serves as a convenient secondary chemical shift reference.[15]

-

Internal Standard : Add a small drop of a solution containing tetramethylsilane (TMS) or use a solvent that already contains TMS (e.g., 0.03% TMS). TMS provides the primary chemical shift reference point at 0.00 ppm.[13]

-

Dissolution & Transfer : Ensure the sample is fully dissolved. If necessary, gently vortex the vial. Using a Pasteur pipette plugged with a small amount of glass wool (to filter out any particulate matter), transfer the clear solution into a high-quality 5 mm NMR tube. Solid particles in the sample will degrade spectral quality by disrupting the magnetic field homogeneity.

4.2. Instrument & Experiment Parameters (400 MHz Spectrometer)

-

Locking and Shimming : Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform an automated shimming procedure to optimize the magnetic field homogeneity across the sample volume.

-

Acquisition Parameters :

-

Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30'). A 30° pulse angle is used to allow for a shorter relaxation delay without saturating the signal.

-

Number of Scans (NS) : Set NS to 8 or 16. This is typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1) : Set D1 to 1-2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate signal integration.

-

Acquisition Time (AQ) : Set to ~3-4 seconds to ensure good digital resolution.

-

4.3. Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening factor of ~0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automated baseline correction algorithm to produce a flat baseline.

-

Calibration : Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integration : Integrate all signals to determine the relative number of protons corresponding to each peak.

Diagram: Experimental Workflow

Caption: A step-by-step workflow from sample preparation to final spectrum processing.

Section 5: A Systematic Workflow for Spectral Interpretation

Once a high-quality spectrum is obtained, a systematic approach to its interpretation ensures that all available information is extracted accurately.

Diagram: Data Interpretation Workflow

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. The Duke NMR Center Coupling constants [sites.duke.edu]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. grokipedia.com [grokipedia.com]

- 6. Karplus equation - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 10. m.youtube.com [m.youtube.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. jesi.astr.ro [jesi.astr.ro]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.washington.edu [chem.washington.edu]

Comparative Guide: HPLC Method Validation for N-Methoxy-N-methylcinnamamide Purity

Executive Summary & Strategic Rationale

N-Methoxy-N-methylcinnamamide (Weinreb amide of cinnamic acid) is a pivotal intermediate in organic synthesis, particularly for the controlled preparation of cinnamyl ketones and aldehydes. Its purity is critical; residual cinnamic acid or isomeric impurities can drastically lower yields in subsequent Grignard or hydride reduction steps.

This guide moves beyond generic protocols to compare three distinct chromatographic approaches. While standard C18 chemistry is the industry workhorse, our comparative data suggests that Phenyl-Hexyl stationary phases offer superior specificity for this conjugated system, particularly in resolving the E (trans) and Z (cis) geometric isomers—a critical quality attribute often overlooked in standard generic methods.

The Analytical Challenge

-

Target: N-Methoxy-N-methylcinnamamide (Major, E-isomer).

-

Critical Impurities:

Method Selection: Comparative Analysis

We evaluated three methodologies to determine the optimal balance of resolution, speed, and robustness.

Table 1: Performance Comparison of Chromatographic Approaches

| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: UPLC BEH C18 |

| Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic (High Efficiency) |

| Resolution (E vs Z) | 1.8 (Baseline) | 3.2 (Superior) | 2.1 (Good) |

| Tailing Factor (Target) | 1.15 | 1.05 | 1.10 |

| Run Time | 15.0 min | 18.0 min | 4.5 min |

| Selectivity | Moderate for aromatics | High for conjugated systems | Moderate |

| Suitability | Routine Assay | Purity & Impurity Profiling | High-Throughput Screening |

Expert Insight: Method B (Phenyl-Hexyl) is selected as the Gold Standard for this guide. The cinnamyl backbone possesses extended conjugation. The Phenyl-Hexyl phase engages in

Decision Logic & Mechanism

The following diagram illustrates the decision pathway for selecting the Phenyl-Hexyl phase based on analyte properties.

Figure 1: Decision logic for selecting Phenyl-Hexyl stationary phase over C18 for cinnamamide derivatives.

Validated Experimental Protocol (Method B)

This protocol complies with ICH Q2(R2) guidelines for validation of analytical procedures.

Instrumentation & Conditions[3][4]

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

-

Column Temp: 30°C.

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 10 µL.

-

Detection: 280 nm (Optimized for cinnamyl conjugation; 254 nm is also acceptable but 280 nm reduces solvent cutoff noise).

Mobile Phase[5][6]

-

Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

-

Solvent B: Acetonitrile (HPLC Grade).[4]

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 85 | 15 | Equilibration |

| 2.0 | 85 | 15 | Isocratic Hold (Polar impurities) |

| 12.0 | 40 | 60 | Linear Gradient |

| 14.0 | 10 | 90 | Wash |

| 14.1 | 85 | 15 | Return to Initial |

| 18.0 | 85 | 15 | Re-equilibration |

Standard Preparation

-

Stock Solution: Dissolve 25 mg N-Methoxy-N-methylcinnamamide in 25 mL Methanol (1000 µg/mL).

-

Working Standard: Dilute Stock to 100 µg/mL in Mobile Phase A:B (50:50).

-

Sensitivity Solution (LOQ): Dilute to 0.05 µg/mL.

Validation Results & Performance Data

The following data represents typical validation results obtained during the method lifecycle.

Specificity (Stress Testing)

Samples were subjected to acid, base, oxidative, and photolytic stress.

-

Photolytic Stress: Significant formation of Z-isomer (RT ~7.2 min) separated from E-isomer (RT ~8.5 min) with Resolution > 3.0.

-

Peak Purity: Purity angle < Purity threshold for the main peak in all stress conditions (via PDA analysis).

Linearity & Range

Evaluated from LOQ to 150% of target concentration.

| Parameter | Result | Acceptance Criteria |

| Range | 0.05 – 150 µg/mL | - |

| Correlation Coefficient ( | 0.9998 | |

| Slope | 12450 | - |

| Y-Intercept | 15.2 | NMT 2% of 100% response |

Accuracy & Precision[5][6]

| Level | Recovery (%) | % RSD (n=3) |

| LOQ | 98.5 | 2.4 |

| 50% | 99.8 | 0.8 |

| 100% | 100.2 | 0.5 |

| 150% | 100.1 | 0.6 |

Validation Lifecycle Workflow (ICH Q2(R2))

The following workflow demonstrates the modern lifecycle approach to validation, integrating development and continuous monitoring.

Figure 2: Analytical Procedure Lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Troubleshooting & "Pro-Tips"

-

Double Peaks? Check your sample solvent. Dissolving the Weinreb amide in 100% Acetonitrile and injecting into a high-aqueous initial gradient (85% Water) can cause "solvent effect" peak splitting. Solution: Dissolve sample in 50:50 Water:Acetonitrile.

-

Isomer Merging: If the E and Z isomers lose resolution over time, the column may be fouled. The Phenyl-Hexyl phase is sensitive to strong ion-pairing agents. Ensure the column is washed with 90% Acetonitrile after every batch.

-

Ghost Peaks: Cinnamic acid derivatives can stick to stainless steel. Passivate the system with 30% Phosphoric acid if carryover is observed.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylcinnamamide (Compound Summary). National Library of Medicine. [Link]

-

Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[6][7][Link]

Sources

Technical Guide: Advantages of N-Methoxy-N-methylcinnamamide in Cinnamyl Ketone Synthesis

[1]

Executive Summary

In the synthesis of

While esters (e.g., methyl cinnamate) are inexpensive precursors, their reaction with organometallic reagents (Grignard or Organolithium) typically results in tertiary alcohols via uncontrollable double addition. Furthermore, the conjugated cinnamyl system in esters is prone to competitive 1,4-Michael addition.

The Weinreb amide circumvents these failure modes through a stable metal-chelated transition state . This guide details the mechanistic advantages, provides a comparative performance analysis, and outlines a validated protocol for synthesizing cinnamyl ketones.

Mechanistic Foundation: The Chelation Effect[1]

The defining advantage of the Weinreb amide is its ability to form a stable five-membered ring intermediate upon nucleophilic attack.[2][3] This intermediate does not collapse to the ketone under reaction conditions, thereby preventing the second nucleophilic attack that plagues ester chemistry.

Mechanism Comparison: Amide vs. Ester[1][4]

Figure 1: Mechanistic divergence between Weinreb amides and esters.[1] The amide "locks" the molecule at the oxidation state of the ketone until workup.[1]

Comparative Performance Analysis

The following analysis contrasts the performance of N-Methoxy-N-methylcinnamamide against Methyl Cinnamate in the synthesis of Chalcone derivatives (1,3-diphenylprop-2-en-1-one), a common scaffold in oncology and anti-inflammatory research.

Table 1: Performance Metrics (Reaction with PhMgBr)

| Feature | N-Methoxy-N-methylcinnamamide | Methyl Cinnamate (Ester) |

| Primary Product | Ketone (Target) | Tertiary Alcohol |

| Stoichiometry Control | 1:1 stoichiometry yields ketone.[1] Excess reagent is tolerated without over-addition.[4] | Requires strict 1:1 control at -78°C (often fails); Excess leads to alcohol.[1] |

| 1,2 vs 1,4 Selectivity | High 1,2-selectivity. The "hard" nature of the amide carbonyl favors direct attack.[1] | Prone to competitive 1,4-addition (Michael addition) depending on solvent/temperature. |

| Intermediate Stability | Stable at RT. Can be refluxed if necessary for steric bulk. | Unstable. Collapses immediately to ketone, which reacts faster than the starting ester. |

| Typical Yield (Ketone) | 85% - 95% | < 20% (Major product is alcohol) |

Critical Insight: Preservation of Conjugation

In cinnamyl systems, the alkene (

-

With Esters: The transient ketone formed in situ is highly electrophilic. If the Grignard reagent has any "soft" character (or in the presence of trace copper), it may attack the alkene (1,4-addition), destroying the cinnamyl double bond.

-

With Weinreb Amides: The stable chelated intermediate is sterically crowded and electronically "locked," significantly suppressing 1,4-addition. This ensures the final product retains the essential cinnamyl conjugation.[1]

Experimental Protocol

Objective: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone) via Weinreb Amide.

Materials

-

Substrate: N-Methoxy-N-methylcinnamamide (1.0 equiv)

-

Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in ether (1.2 equiv)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Quench: 1M Hydrochloric Acid (HCl)

Workflow Diagram

Figure 2: Validated workflow for converting cinnamyl Weinreb amides to ketones. Note the acid quench step is critical for releasing the ketone.[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add N-Methoxy-N-methylcinnamamide (1.91 g, 10 mmol) and dissolve in anhydrous THF (30 mL).

-

Addition: Cool the solution to 0°C. Add PhMgBr (4.0 mL of 3.0 M solution, 12 mmol) dropwise via syringe to control exotherm.

-

Note: Unlike esters, precise stoichiometry is not fatal; a slight excess ensures full conversion without risk of over-addition.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The stable magnesium chelate forms during this phase.[5]

-

Quench (Critical): Pour the reaction mixture into a separating funnel containing cold 1M HCl (50 mL). Shake vigorously.

-

Chemistry: The acid disrupts the N-O-Mg chelation loop, collapsing the intermediate to the ketone.

-

-

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate

-

Purification: The product is often pure enough for use; if necessary, purify via flash chromatography (Hexanes/EtOAc).

-

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[4][6][7] Tetrahedron Letters, 22(39), 3815-3818.[6] Link[1][6]

-

The seminal paper establishing the "Weinreb amide" methodology and the chelation mechanism.[1]

-

-

Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 25(1), 15-40. Link[1]

- Comprehensive review covering the stability and selectivity of Weinreb amides in complex synthesis.

-

Mentzel, M., & Hoffmann, H. M. (1997). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. Journal für Praktische Chemie/Chemiker-Zeitung, 339(6), 517-524. Link[1]

- Discusses the specific application of Weinreb amides in preventing over-addition in conjug

-

Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents.[8][9] The Journal of Organic Chemistry, 66(10), 3613-3616. Link[1]

- Demonstrates the utility of Weinreb amides in sequential synthesis involving vinyl/cinnamyl systems.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

- 8. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]

- 9. Weinreb Ketone Synthesis [organic-chemistry.org]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-Methoxy-N-methylcinnamamide

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for the safe handling of N-Methoxy-N-methylcinnamamide, a compound of interest in contemporary drug discovery programs. In the absence of a specific Safety Data Sheet (SDS) for N-Methoxy-N-methylcinnamamide, this document synthesizes data from structurally analogous compounds to establish a robust and cautious protocol for personal protective equipment (PPE). Our approach is grounded in the principles of chemical analogy and risk mitigation, providing you with a self-validating system for laboratory safety.

Hazard Analysis: A Profile of N-Methoxy-N-methylcinnamamide

Due to the novelty of N-Methoxy-N-methylcinnamamide, comprehensive hazard data is not yet available. Therefore, a conservative assessment based on related structures is essential. We will consider the hazards associated with its core functional groups: the cinnamamide moiety and the N-methoxy-N-methylamide group.

-

Cinnamamides and Related Structures: Compounds such as Ethyl 4-Hydroxy-3-methoxycinnamate and other cinnamic acid derivatives are known to cause skin and serious eye irritation.[1] Some may also cause respiratory irritation.

-

N-methoxy-N-methylamides (Weinreb Amides): The related compound, N-Methoxy-N-methylacetamide, is classified as a flammable liquid and vapor.[2][3][4]

Based on this analysis, N-Methoxy-N-methylcinnamamide should be handled as a substance that is potentially:

-

A skin and eye irritant.

-

A respiratory tract irritant.

-

A flammable solid or liquid.

This conservative hazard profile dictates the stringent PPE protocols detailed below.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling N-Methoxy-N-methylcinnamamide. The following table outlines the recommended PPE for various laboratory operations.

| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[2][3] | Chemical-resistant gloves (Nitrile rubber recommended).[5] | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |

| Chemical Synthesis (in a fume hood) | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[6] | Chemical-resistant gloves (Nitrile rubber recommended). Inspect gloves prior to use.[3][5] | Flame-resistant laboratory coat. | Not generally required if handled in a certified chemical fume hood with proper airflow. |